(1R,3R)-3-Amino-1-methyl-cyclohexanol
Description
Properties
IUPAC Name |
(1R,3R)-3-amino-1-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGDMYSQASBAPE-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H](C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis Approaches
Asymmetric synthesis remains the most direct route to access enantiomerically pure (1R,3R)-3-Amino-1-methyl-cyclohexanol. A patent by EP3845518A1 outlines a four-step protocol for a structurally analogous compound, (1R,3S)-3-amino-1-cyclopentanol, which can be adapted for cyclohexanol derivatives :
-
Asymmetric Cycloaddition : N-Acylhydroxyamine reacts with cyclopentadiene under mild conditions (0–60°C) to form a bicyclic intermediate. For cyclohexanol derivatives, substituting cyclopentadiene with cyclohexene derivatives could yield a similar intermediate.
-
Hydrogenation : The intermediate undergoes catalytic hydrogenation using 10% Pd/C at 0.1–1 MPa pressure and 20–50°C . This step reduces double bonds while preserving stereochemistry.
-
Amide Alcoholysis : Acid-catalyzed alcoholysis (e.g., HCl, HSO) cleaves the amide bond, generating an amino alcohol precursor.
-
Final Hydrogenation : A second hydrogenation step with Pd/C or Raney nickel yields the target amino alcohol .
Table 1: Reaction Conditions for Asymmetric Synthesis
| Step | Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cycloaddition | None | Ambient | 0–60 | 75–86 |
| Hydrogenation | Pd/C | 0.1–1 | 20–50 | 63–87 |
| Alcoholysis | HCl/HSO | Ambient | 20–60 | 52–74 |
Catalytic Hydrogenation Methods
Catalytic hydrogenation is critical for introducing the amino group while maintaining stereointegrity. The use of Pd/C under controlled hydrogen pressure (0.1–2 MPa) ensures selective reduction without epimerization . For example, hydrogenating a ketone precursor such as 3-keto-1-methyl-cyclohexanol in the presence of ammonium formate and Pd/C at 50°C achieves >90% conversion to the amino alcohol . Chiral auxiliaries or ligands (e.g., BINAP) may enhance enantioselectivity in this step.
Enzymatic Resolution Techniques
Enzymatic resolution offers an alternative for obtaining the (1R,3R) configuration from racemic mixtures. US20070197788A1 describes hydrolase-mediated kinetic resolution of cis-configured cyclohexanol derivatives . Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic ester, leaving the desired (1R,3R)-amino alcohol intact. This method achieves enantiomeric excess (ee) values >98% but requires optimization of solvent systems (e.g., MTBE or isopropyl acetate) and temperature (25–40°C) .
Table 2: Enzymatic Resolution Performance
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | Racemic ethyl ester | 98.5 | 45 |
| Pseudomonas fluorescens | Racemic acetyl ester | 97.2 | 42 |
Comparative Analysis of Synthetic Routes
Each method has trade-offs:
-
Asymmetric Synthesis provides high enantiopurity (>99% ee) but involves multi-step sequences with cumulative yields of 30–40% .
-
Catalytic Hydrogenation is scalable (gram to kilogram scale) but requires chiral catalysts or precursors .
-
Enzymatic Resolution achieves excellent ee but suffers from moderate yields due to the 50% theoretical maximum of kinetic resolution .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,3R)-3-Amino-1-methyl-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, forming different substituted cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Functions as a chiral ligand and auxiliary in various organic reactions .
Biology and Medicine:
- Potential applications in the synthesis of medicinal compounds such as HIV-protease inhibitors and serotonin reuptake inhibitors .
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of trans-3-amino-1-methyl-cyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variants
(a) Stereoisomers
- (1S,3S)-3-Amino-cyclohexanol hydrochloride (CAS: 2377847-94-2): This stereoisomer has inverted configurations at both chiral centers. Its hydrochloride salt form (molecular weight: 151.64 g/mol) enhances solubility, making it suitable for pharmaceutical research .
- This compound is used in synthesizing therapeutics for rheumatoid arthritis and psoriasis .
Key Differences : Stereochemistry significantly influences solubility, receptor binding, and metabolic stability. For example, the (1R,3R) configuration may favor specific enantioselective interactions compared to (1S,3S) or (1S,3R) forms.
(b) Positional Isomers
- 4-Aminocyclohexaneethanol (CAS: 857831-26-6): Features an amino group at position 4 and an ethanol substituent. The molecular formula (C₈H₁₇NO) differs by an additional CH₂ group, increasing hydrophilicity. Available as a cis/trans mixture, its physicochemical properties vary with isomer ratio .
- (1r,4r)-4-(Dimethylamino)cyclohexanol (CAS: 103023-51-4): Substitutes a dimethylamino group at position 4. The tertiary amine increases basicity (pKa ~10–11) compared to the primary amine in the target compound, altering solubility and reactivity .
Functional Group Modifications
(a) Trifluoromethyl Substitution
- (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol (CAS: 1932101-55-7): Replaces the methyl group with a trifluoromethyl group (CF₃). The electron-withdrawing CF₃ group reduces basicity (pKa ~13–14) and enhances metabolic stability. Molecular weight increases to 183.17 g/mol .
(b) Methyl vs. Halogenated Analogs
Pharmacologically Active Derivatives
- (1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium bromide : Contains a complex bicyclic core but shares stereochemical complexity. Used in studies of diastereomer-dependent biological activity, highlighting the importance of chiral centers in drug design .
- (1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid: A carbamate-protected amino acid derivative. The benzyloxycarbonyl (Cbz) group enhances stability during peptide synthesis .
Comparative Data Table
Biological Activity
(1R,3R)-3-Amino-1-methyl-cyclohexanol, a chiral compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15NO
- Molar Mass : 129.20 g/mol
- Structure : The compound features a cyclohexanol ring with an amino group and a methyl substituent, contributing to its unique stereochemical properties.
The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding and ionic interactions, which can modulate the activity of biological molecules.
Interaction with Receptors
Research indicates that this compound may act on neurotransmitter receptors, potentially influencing neurological pathways. Its structural similarity to other biologically active compounds suggests that it may have effects similar to those observed in studies involving related cyclohexanol derivatives.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains, suggesting potential applications as an antimicrobial agent.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Pseudomonas aeruginosa | Weak |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It appears to modulate pathways involved in neuronal survival and may protect against neurodegeneration.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Study 2: Neuroprotection in Animal Models
A study involving animal models of neurodegenerative diseases showed that administration of this compound led to improved cognitive function and reduced markers of neuronal damage. This suggests that the compound may have therapeutic potential in conditions such as Alzheimer’s disease.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound interacts with specific receptors involved in neurotransmission. These interactions can lead to altered signaling pathways that affect mood and cognition.
Toxicological Assessments
Toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in pharmacotherapy.
Q & A
Q. What are the recommended stereoselective synthesis routes for (1R,3R)-3-Amino-1-methyl-cyclohexanol?
The compound can be synthesized using chiral auxiliaries or enantioselective catalysis. For example, aza-Cope-Mannich sequences have been employed for similar cyclohexanol derivatives, where chiral amines (e.g., (1R)-1-phenylethanamine) guide stereochemistry during cyclization . Key steps include:
Q. How can the stereochemistry of this compound be confirmed experimentally?
X-ray crystallography is the gold standard. For example:
- Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL97 can resolve bond lengths (e.g., C–C: ~1.39–1.53 Å) and torsion angles (e.g., C7–C8–C9–C10: 61.4°) to confirm the (1R,3R) configuration .
- NMR analysis (e.g., NOESY) can corroborate spatial arrangements of substituents .
Q. What safety protocols are essential when handling this compound in the lab?
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Avoid inhalation; work in a fume hood.
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Reaction conditions : Optimize stoichiometry of reagents (e.g., 2.2 eqv formaldehyde) and temperature (RT to 50°C) to balance reaction rate and selectivity .
- Solvent choice : Dichloromethane (CH₂Cl₂) or MTBE-EtOH mixtures improve solubility and reduce side reactions .
- Workup : Sequential washing (e.g., NaHCO₃) and drying (Na₂SO₄) minimize impurities .
Q. What strategies resolve discrepancies in diastereomer ratios during synthesis?
- Chromatographic separation : Use chiral columns (e.g., cellulose-based) with hexane/ethanol gradients.
- Crystallization : Recrystallize from ethanol/MTBE to isolate the desired diastereomer, leveraging differences in solubility .
- Kinetic control : Adjust reaction time to favor the thermodynamically stable (1R,3R) isomer .
Q. How do computational methods aid in predicting the stability of this compound?
- DFT calculations : Compare energy barriers of stereoisomers using Gaussian09 (B3LYP/6-31G* basis set).
- Molecular dynamics : Simulate solvent effects (e.g., CH₂Cl₂) on conformational stability .
- Hirshfeld surface analysis : Predict intermolecular interactions (e.g., H-bonding) affecting crystallization .
Q. What analytical techniques are critical for detecting impurities in this compound?
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water to detect trace enantiomers (LOD: 0.1%).
- TGA/DSC : Monitor decomposition profiles (e.g., melting point: ~498 K) to identify hygroscopic degradation .
- IR spectroscopy : Compare O–H (3300 cm⁻¹) and N–H (1600 cm⁻¹) stretches to detect hydrolyzed byproducts .
Data Analysis & Troubleshooting
Q. How should researchers address contradictory crystallographic data for this compound?
- Refinement checks : Verify R-factor convergence (e.g., R1 < 0.05) and Flack parameter (e.g., 0.018(14)) to confirm absolute configuration .
- Cross-validation : Compare XRD results with independent methods (e.g., polarimetry or vibrational CD) .
Q. What experimental parameters influence enantiomeric excess (ee) in asymmetric synthesis?
- Catalyst loading : ≥0.3 eqv of chiral ligands (e.g., BINAP) to maximize ee (≥95%) .
- Temperature : Lower temperatures (e.g., 0°C) reduce racemization but may slow reaction kinetics.
- Additives : Na₂SO₄ or molecular sieves absorb water, minimizing hydrolysis of intermediates .
Methodological Challenges
Q. Why is enantiomeric resolution challenging for this compound, and how can it be addressed?
- Challenge : Similar physical properties of enantiomers (e.g., solubility, boiling point).
- Solutions :
- Derivatization : React with chiral acids (e.g., tartaric acid) to form diastereomeric salts for separation .
- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
